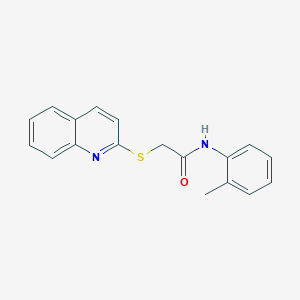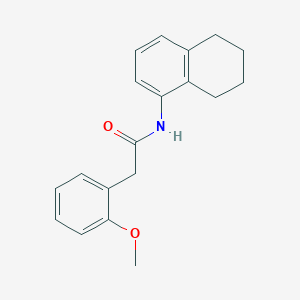![molecular formula C22H19NO3 B5720098 3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)
3-[(2-biphenylylamino)carbonyl]phenyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-biphenylylamino)carbonyl]phenyl propionate, also known as BPAP, is a synthetic compound that has been studied for its potential use in treating neurological disorders. BPAP belongs to a class of compounds known as selective dopamine D2 receptor agonists, which means that it targets specific receptors in the brain that are involved in regulating dopamine levels.
Mécanisme D'action
3-[(2-biphenylylamino)carbonyl]phenyl propionate works by binding to dopamine D2 receptors in the brain, which leads to an increase in dopamine levels. This increase in dopamine can help to alleviate symptoms associated with neurological disorders such as Parkinson's disease and schizophrenia. 3-[(2-biphenylylamino)carbonyl]phenyl propionate has also been shown to have neuroprotective effects, which may be due to its ability to activate the Nrf2-ARE pathway.
Biochemical and Physiological Effects:
3-[(2-biphenylylamino)carbonyl]phenyl propionate has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can help to alleviate symptoms associated with Parkinson's disease and schizophrenia. 3-[(2-biphenylylamino)carbonyl]phenyl propionate has also been shown to have neuroprotective effects, which may make it useful in preventing or slowing the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(2-biphenylylamino)carbonyl]phenyl propionate in lab experiments is that it has a high affinity for dopamine D2 receptors, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of using 3-[(2-biphenylylamino)carbonyl]phenyl propionate is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on the brain.
Orientations Futures
There are a number of future directions for research on 3-[(2-biphenylylamino)carbonyl]phenyl propionate. One area of interest is its potential use in treating depression, as 3-[(2-biphenylylamino)carbonyl]phenyl propionate has been shown to have antidepressant effects in animal models. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease, as 3-[(2-biphenylylamino)carbonyl]phenyl propionate has been shown to have neuroprotective effects. Additionally, researchers may be interested in exploring the potential use of 3-[(2-biphenylylamino)carbonyl]phenyl propionate in combination with other drugs for the treatment of neurological disorders.
Méthodes De Synthèse
3-[(2-biphenylylamino)carbonyl]phenyl propionate can be synthesized using a variety of methods, including the reaction of 3-(2-biphenylylamino)phenol with propionyl chloride in the presence of a base. Other methods involve the reaction of 3-(2-biphenylylamino)phenol with various carboxylic acids and acid chlorides.
Applications De Recherche Scientifique
3-[(2-biphenylylamino)carbonyl]phenyl propionate has been studied extensively for its potential use in treating neurological disorders such as Parkinson's disease, schizophrenia, and depression. It has been shown to have a high affinity for dopamine D2 receptors, which are involved in regulating dopamine levels in the brain. 3-[(2-biphenylylamino)carbonyl]phenyl propionate has also been shown to have neuroprotective effects, which may make it useful in preventing or slowing the progression of neurodegenerative diseases.
Propriétés
IUPAC Name |
[3-[(2-phenylphenyl)carbamoyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-2-21(24)26-18-12-8-11-17(15-18)22(25)23-20-14-7-6-13-19(20)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXINOUGWIYTWJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Biphenyl-2-ylcarbamoyl)phenyl propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5720017.png)
![3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5720020.png)
![2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5720023.png)

![2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5720051.png)







![[4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5720108.png)